3-phenylcyclopentan-1-amine hydrochloride 3-phenylcyclopentan-1-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 56740-41-1
VCID: VC7981773
InChI: InChI=1S/C11H15N.ClH/c12-11-7-6-10(8-11)9-4-2-1-3-5-9;/h1-5,10-11H,6-8,12H2;1H
SMILES: C1CC(CC1C2=CC=CC=C2)N.Cl
Molecular Formula: C11H16ClN
Molecular Weight: 197.7 g/mol

3-phenylcyclopentan-1-amine hydrochloride

CAS No.: 56740-41-1

Cat. No.: VC7981773

Molecular Formula: C11H16ClN

Molecular Weight: 197.7 g/mol

* For research use only. Not for human or veterinary use.

3-phenylcyclopentan-1-amine hydrochloride - 56740-41-1

Specification

CAS No. 56740-41-1
Molecular Formula C11H16ClN
Molecular Weight 197.7 g/mol
IUPAC Name 3-phenylcyclopentan-1-amine;hydrochloride
Standard InChI InChI=1S/C11H15N.ClH/c12-11-7-6-10(8-11)9-4-2-1-3-5-9;/h1-5,10-11H,6-8,12H2;1H
Standard InChI Key VDYUPMITEAILSZ-UHFFFAOYSA-N
SMILES C1CC(CC1C2=CC=CC=C2)N.Cl
Canonical SMILES C1CC(CC1C2=CC=CC=C2)N.Cl

Introduction

Chemical Identity and Structural Features

Molecular Composition and Stereochemistry

The molecular formula of 3-phenylcyclopentan-1-amine hydrochloride is C₁₁H₁₆ClN, with a molecular weight of 197.71 g/mol. The compound’s stereochemistry is explicitly defined as (1R,3S), indicating the spatial arrangement of substituents on the cyclopentane ring. This configuration is critical for its interactions in biological systems, as enantiomeric purity often dictates pharmacological activity. The parent amine, (1R,3S)-3-phenylcyclopentan-1-amine, has a molecular weight of 161.24 g/mol and serves as the precursor for hydrochloride salt formation.

Table 1: Chemical Identity of 3-Phenylcyclopentan-1-amine Hydrochloride

PropertyValue
CAS No.1909294-07-0
IUPAC Name(1R,3S)-3-phenylcyclopentan-1-amine hydrochloride
Molecular FormulaC₁₁H₁₆ClN
Molecular Weight197.71 g/mol
SMILESC1CC(CC1C2=CC=CC=C2)N.Cl
InChI KeyVDYUPMITEAILSZ-VZXYPILPSA-N

Structural Representation and Nomenclature

The compound’s IUPAC name reflects its bicyclic structure, with the cyclopentane ring serving as the core framework. The phenyl group occupies the 3-position, while the amine group is located at the 1-position, protonated as a hydrochloride salt. The trans configuration of the substituents is confirmed by the (1R,3S) stereodescriptor, which ensures optimal spatial orientation for synthetic derivatization.

Synthesis and Preparation

Asymmetric Synthesis Strategies

The synthesis of (1R,3S)-3-phenylcyclopentan-1-amine hydrochloride typically employs palladium-catalyzed asymmetric reactions to achieve high stereoselectivity. These methods leverage chiral ligands to control the spatial arrangement of the phenyl and amine groups during cyclopentane ring formation. For example, Suzuki-Miyaura coupling reactions may be utilized to introduce the phenyl moiety, while reductive amination or nucleophilic substitution ensures precise placement of the amine group.

Hydrochloride Salt Formation

The free base amine is converted to its hydrochloride salt by treatment with hydrochloric acid under controlled conditions. This step improves the compound’s crystallinity, stability, and solubility in polar solvents, facilitating its use in downstream pharmaceutical applications.

Physicochemical Properties

Spectroscopic Characteristics

Key spectroscopic features include:

  • Infrared (IR): Strong absorption bands near 3300 cm⁻¹ (N-H stretch) and 1600 cm⁻¹ (C=C aromatic stretch).

  • Nuclear Magnetic Resonance (NMR): Distinct signals for the cyclopentane protons (δ 1.5–2.5 ppm), aromatic protons (δ 7.2–7.4 ppm), and amine protons (δ 2.8–3.2 ppm).

Pharmaceutical Applications

Role as a Synthetic Intermediate

3-Phenylcyclopentan-1-amine hydrochloride is primarily utilized as a chiral building block in the synthesis of bioactive molecules. Its rigid cyclopentane core and stereochemical precision make it valuable for constructing:

  • Neurological agents: Dopamine and norepinephrine reuptake inhibitors.

  • Antiviral compounds: Protease inhibitors targeting viral replication machinery.

Case Study: AMPA Receptor Modulation

Preliminary studies suggest that structural analogs of this compound potentiate AMPA-type glutamate receptors, which are implicated in synaptic plasticity and cognitive function. This activity underscores its potential in developing nootropics or treatments for neurodegenerative diseases.

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